![molecular formula C12H11F3N2O B14923521 [1-benzyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methanol](/img/structure/B14923521.png)
[1-benzyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1-benzyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methanol: is a chemical compound that belongs to the class of pyrazoles It is characterized by the presence of a trifluoromethyl group attached to the pyrazole ring, which imparts unique chemical properties to the molecule
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-benzyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methanol typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 1-benzyl-3-(trifluoromethyl)-1H-pyrazole with formaldehyde in the presence of a reducing agent to yield the desired methanol derivative . The reaction is usually carried out in an organic solvent such as methanol or ethanol, and the reaction temperature is maintained at around 40-50°C.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used for substitution reactions.
Major Products:
- Oxidation products include aldehydes and carboxylic acids.
- Reduction products include alcohols and amines.
- Substitution products vary depending on the substituent introduced.
Scientific Research Applications
Chemistry: In chemistry, [1-benzyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methanol is used as a building block for the synthesis of more complex molecules. Its unique trifluoromethyl group makes it a valuable intermediate in the development of fluorinated compounds .
Biology: Its structure allows it to interact with various biological targets, making it useful in drug discovery and development .
Medicine: In medicine, derivatives of this compound are being explored for their potential therapeutic effects. The trifluoromethyl group enhances the metabolic stability and bioavailability of drug candidates, making it a promising scaffold for the development of new pharmaceuticals .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in agrochemicals, polymers, and coatings .
Mechanism of Action
The mechanism of action of [1-benzyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methanol involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to bind to enzymes and receptors, modulating their activity. This interaction can lead to inhibition or activation of biological pathways, depending on the target . The compound’s effects are mediated through its binding affinity and selectivity for specific proteins, which can influence various physiological processes .
Comparison with Similar Compounds
- 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol
- 1-(3-trifluoromethyl-benzyl)-1H-pyrazole-4-yl
Uniqueness: Compared to similar compounds, [1-benzyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methanol exhibits unique properties due to the presence of the benzyl group. This group enhances the compound’s lipophilicity and ability to cross biological membranes, making it more effective in certain applications . Additionally, the trifluoromethyl group imparts metabolic stability and resistance to enzymatic degradation, further distinguishing it from other pyrazole derivatives .
Properties
Molecular Formula |
C12H11F3N2O |
|---|---|
Molecular Weight |
256.22 g/mol |
IUPAC Name |
[2-benzyl-5-(trifluoromethyl)pyrazol-3-yl]methanol |
InChI |
InChI=1S/C12H11F3N2O/c13-12(14,15)11-6-10(8-18)17(16-11)7-9-4-2-1-3-5-9/h1-6,18H,7-8H2 |
InChI Key |
OBKJDSKMNILANE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=CC(=N2)C(F)(F)F)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-chloro-5-(4-fluorophenyl)-N-(propan-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B14923438.png)
![1-tert-butyl-4,6-dimethyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile](/img/structure/B14923446.png)
![N'~2~,N'~5~-bis[(E)-1H-pyrrol-2-ylmethylidene]furan-2,5-dicarbohydrazide](/img/structure/B14923447.png)
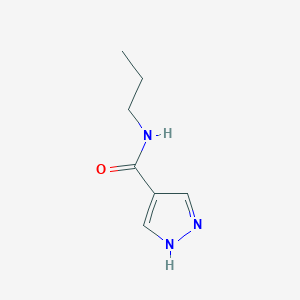
![[3-(Difluoromethyl)-4-methyl-1H-pyrazol-1-yl]methanol](/img/structure/B14923462.png)
![2-[(3,6-dicyclopropyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]-N-(3-methoxypropyl)hydrazinecarbothioamide](/img/structure/B14923467.png)
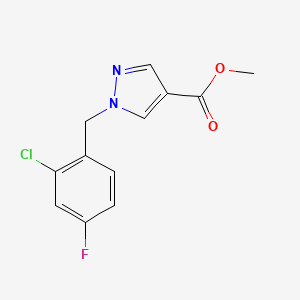
![Ethyl 2-(3-cyclopropyl-4-(difluoromethyl)-6-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetate](/img/structure/B14923472.png)
![N-[(E)-{5-[(4-bromophenoxy)methyl]furan-2-yl}methylidene]-3-(difluoromethyl)-5-(ethylsulfanyl)-4H-1,2,4-triazol-4-amine](/img/structure/B14923482.png)
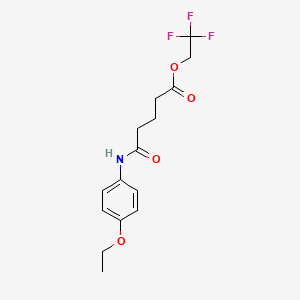
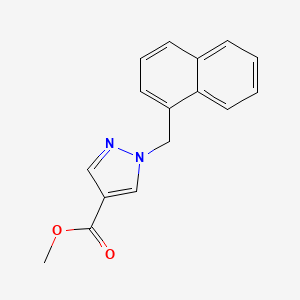
![Methyl 5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylate](/img/structure/B14923503.png)
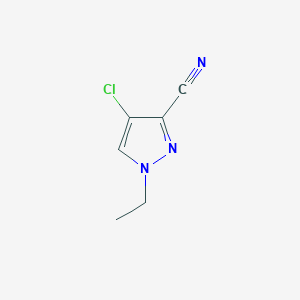
![2-methyl-N'-[(3E)-2-oxo-1-(prop-2-yn-1-yl)-1,2-dihydro-3H-indol-3-ylidene]furan-3-carbohydrazide](/img/structure/B14923506.png)
